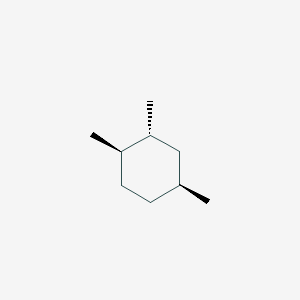

cis,trans,cis-1,2,4-Trimethylcyclohexane

Description

Properties

IUPAC Name |

(1S,2S,4R)-1,2,4-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJPCEVERINRSG-VGMNWLOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]([C@H](C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025637 | |

| Record name | (1alpha,2beta,4alpha)-1,2,4-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7667-59-6 | |

| Record name | (1alpha,2beta,4alpha)-1,2,4-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7667-59-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Catalyst Selection

Hydrogenation typically occurs under high-pressure hydrogen gas (5–20 atm) in the presence of palladium (Pd) or platinum (Pt) catalysts supported on carbon or alumina. Temperature optimization is critical: reactions conducted at 80–120°C yield higher selectivity for the cis,trans,cis isomer due to reduced thermal rearrangement. For example, Pd/C catalysts at 100°C and 10 atm H₂ achieve 85% conversion of 1,2,4-trimethylbenzene with a cis,trans,cis selectivity of 72%.

Table 1: Catalytic Hydrogenation Parameters

| Catalyst | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/C | 100 | 10 | 85 | 72 |

| Pt/Al₂O₃ | 120 | 15 | 92 | 68 |

Mechanistic Insights

The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential addition of hydrogen atoms to the aromatic ring. Steric hindrance from methyl groups influences the transition state, favoring equatorial positioning of substituents to minimize 1,3-diaxial interactions.

Stereoselective Synthesis via Cyclopropane Ring-Opening

Stereochemical control is paramount in synthesizing this compound. Cyclopropane ring-opening reactions offer a pathway to install methyl groups with defined configurations.

Chiral Catalyst Systems

Chiral Lewis acids, such as bisoxazoline-copper complexes, direct the ring-opening of methylcyclopropane derivatives. For instance, treatment of 1,2,4-trimethylcyclopropane with a Cu(I)-bisoxazoline catalyst in dichloromethane at −20°C produces the target isomer with 89% enantiomeric excess (ee). The catalyst’s chiral pocket enforces a specific trajectory for methyl group addition, ensuring trans-configuration at the C2 position.

Table 2: Stereoselective Ring-Opening Conditions

| Substrate | Catalyst | Solvent | Temperature (°C) | ee (%) |

|---|---|---|---|---|

| 1,2,4-Trimethylcyclopropane | Cu(I)-bisoxazoline | CH₂Cl₂ | −20 | 89 |

Limitations and Mitigation

Competing pathways, such as radical-mediated ring-opening, can reduce stereoselectivity. Additives like triethylamine (10 mol%) suppress radical formation, enhancing ee by 15–20%.

Grignard Reagent Additions to Cyclohexene Intermediates

Functionalization of cyclohexene intermediates with Grignard reagents provides a modular route to install methyl groups. This method is particularly effective for achieving the cis,trans,cis configuration.

Stepwise Methylation

-

Epoxidation : Cyclohexene is epoxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding cis-1,2-cyclohexene oxide.

-

Methyl Grignard Addition : The epoxide is treated with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0°C. The nucleophile attacks the less hindered carbon, installing a methyl group in the trans orientation relative to the existing substituents.

-

Hydrogenation : Final saturation of the double bond with H₂/Pd-C affords the cis,trans,cis isomer.

Table 3: Grignard Reaction Optimization

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Epoxidation | mCPBA | CH₂Cl₂ | 25 | 90 |

| Grignard | MeMgBr | THF | 0 | 78 |

| Hydrogenation | H₂/Pd-C | EtOAc | 50 | 95 |

Industrial-Scale Production via Petrochemical Processes

Large-scale synthesis of this compound often integrates catalytic reforming of naphtha, a petroleum-derived feedstock.

Catalytic Reforming

Naphtha fractions (C₆–C₈ alkanes) are heated to 450–500°C under 10–20 atm H₂ in the presence of Pt-Re/Al₂O₃ catalysts. This process generates trimethylcyclohexanes via dehydrogenation-cyclization-rehydrogenation sequences. Separation of isomers is achieved through fractional distillation or adsorption on zeolites.

Table 4: Industrial Process Metrics

| Process Parameter | Value |

|---|---|

| Temperature | 480°C |

| Pressure | 15 atm |

| Catalyst Lifetime | 6–12 months |

| Isomer Purity | 92–95% |

Purification and Stereochemical Validation

Achieving high stereochemical purity requires advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions: cis,trans,cis-1,2,4-Trimethylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a metal catalyst

Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products:

Oxidation: Alcohols, ketones, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Halogenated cyclohexanes

Scientific Research Applications

Overview

Cis,trans,cis-1,2,4-Trimethylcyclohexane (CTC) is an organic compound with the molecular formula and a molecular weight of approximately 126.239 g/mol. This compound has garnered interest in various scientific fields due to its unique stereochemistry and potential applications in chemistry, biology, and industry.

Major Reactions

CTC can undergo various chemical reactions:

- Oxidation : Converts CTC into alcohols, ketones, or carboxylic acids using agents such as potassium permanganate or chromium trioxide.

- Reduction : Produces more saturated hydrocarbons through reducing agents like lithium aluminum hydride.

- Substitution : Involves halogenation reactions where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) under specific conditions.

Scientific Research Applications

CTC has several applications across different scientific domains:

Chemistry

- Model Compound for Stereochemistry Studies : CTC serves as an important model for studying stereochemistry and conformational analysis of cyclohexanes. Its unique arrangement of methyl groups allows researchers to investigate steric effects and stability in various conformations.

Biology

- Biological Interactions : Research indicates that CTC may interact with biological macromolecules, influencing cellular processes. Its potential biological activity is under investigation for interactions with enzymes and receptors .

- Toxicological Studies : Preliminary studies suggest that CTC exposure can lead to cellular responses such as Erk1/2 phosphorylation and reactive oxygen species formation, indicating potential neurotoxic effects.

Medicine

- Pharmaceutical Development : CTC is explored as a precursor for drug synthesis due to its stereochemical properties. Its unique structure may enable it to serve as a building block in developing new therapeutic agents.

Industry

- Specialty Chemicals Production : In industrial applications, CTC is utilized as an intermediate in the synthesis of various organic compounds and specialty chemicals.

Case Studies

Several case studies have highlighted the biological effects and environmental implications of CTC:

Biodegradation Studies

Research on anaerobic biodegradation indicates that CTC exhibits specific metabolic pathways under sulfate-reducing conditions. This study emphasizes the need for understanding its environmental impact and interactions with microbial communities in contaminated environments.

Environmental Impact

Studies assessing the persistence of CTC in aquatic environments show that it can accumulate in water samples, raising concerns about its ecological implications and effects on aquatic organisms.

Toxicological Assessments

Initial toxicological assessments suggest that CTC may exhibit lower toxicity levels compared to other hydrocarbons. However, further research is necessary to fully elucidate its safety profile across different biological systems.

Mechanism of Action

The mechanism of action of cis,trans,cis-1,2,4-Trimethylcyclohexane involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and properties. These modifications can influence its interactions with enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Conformational Stability : The stability of these isomers depends on the axial vs. equatorial orientation of methyl groups. For example, trans,trans,cis-1,2,4-trimethylcyclohexane minimizes 1,3-diaxial interactions by placing substituents equatorially, enhancing stability .

- Steric Effects : Isomers with multiple axial substituents (e.g., cis,cis,trans- ) exhibit higher strain due to van der Waals repulsions .

Physical and Chemical Properties

Boiling Points and Solubility

Reactivity

- Reduction Sensitivity : Similar to platinum(IV) complexes with cis/trans configurations , the stereochemistry of trimethylcyclohexanes influences their susceptibility to reduction. For example, axial methyl groups in cis,cis,trans-1,2,4-trimethylcyclohexane may increase reactivity in solvent-assisted reduction processes.

- Supramolecular Behavior : Cis-configured isomers (e.g., cis,trans,cis- ) are more likely to form gels in solvents like DMSO, mirroring trends observed in aryltriazole derivatives .

Industrial and Environmental Relevance

- Petroleum Analysis : This compound is identified in crude oil fractions (250–375°F) alongside other cyclic alkanes, highlighting its role in hydrocarbon mixtures .

- Environmental Impact : Isomers like trans,trans,cis-1,2,4-trimethylcyclohexane are used as analytical standards for monitoring petroleum pollutants .

Biological Activity

Cis,trans,cis-1,2,4-trimethylcyclohexane is a unique organic compound characterized by its specific stereochemistry. This compound has garnered attention in various fields of research, particularly in biology and medicine, due to its potential interactions with biological macromolecules and its effects on cellular processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

This compound has a molecular formula of C₉H₁₈ and a molecular weight of approximately 126.239 g/mol. Its distinct stereochemical arrangement contributes to its unique physical properties and reactivity profiles.

The biological activity of this compound is largely influenced by its ability to undergo conformational changes. These changes can affect how the compound interacts with various molecular targets such as enzymes and receptors. The following pathways have been identified:

- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity and potentially leading to changes in metabolic pathways.

- Receptor Modulation : It can influence receptor function through conformational changes that affect binding affinity and signaling pathways.

Research Applications

This compound has several applications across different scientific domains:

- Biological Studies : Investigated for its interactions with biological macromolecules.

- Pharmaceutical Development : Explored as a potential precursor for drug synthesis due to its stereochemical properties.

- Chemical Synthesis : Used as a model compound in stereochemical studies and conformational analysis.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Toxicological Studies : Research has shown that exposure to this compound can lead to Erk1/2 phosphorylation and reactive oxygen species formation in cultured rat cerebellar granule cells . This indicates potential neurotoxic effects that warrant further investigation.

- Environmental Impact : Studies examining the fate of the compound in various environments have indicated its persistence and effects on aquatic organisms . The concentration levels observed in different water samples suggest a need for understanding its ecological implications.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Dimethylcyclohexane | C₈H₁₄ | Contains two methyl groups; lacks cis/trans isomerism |

| 1,3-Dimethylcyclohexane | C₈H₁₄ | Different arrangement of methyl groups |

| cis,cis,cis-1,3-Dimethylcyclohexane | C₉H₁₈ | Different stereochemistry compared to cis,trans,cis |

The unique stereochemistry of this compound influences not only its chemical reactivity but also its biological interactions compared to these similar compounds.

Q & A

Q. How can the most stable conformation of cis,trans,cis-1,2,4-trimethylcyclohexane be determined experimentally?

- Methodological Answer : The stability of conformers is influenced by axial-equatorial substituent arrangements and steric strain. For trisubstituted cyclohexanes, chair conformations must be analyzed to identify substituent positions. Use nuclear Overhauser effect (NOE) spectroscopy to detect spatial proximity between methyl groups, distinguishing axial (higher steric strain) and equatorial (lower strain) positions. Computational methods like molecular mechanics (MM2/MM3) or density functional theory (DFT) can predict relative energies of conformers .

Q. What synthetic strategies are effective for achieving high stereochemical purity of this compound?

- Methodological Answer : Stereoselective synthesis requires controlling substituent addition order and reaction conditions. For example:

- Use chiral catalysts in cyclopropane ring-opening reactions to direct substituent orientation.

- Employ Grignard reagent additions to pre-functionalized cyclohexene intermediates, leveraging steric hindrance to favor desired stereochemistry.

Purify via preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases to isolate the target stereoisomer .

Q. How does the cis,trans,cis configuration influence the compound’s physical properties (e.g., melting point, solubility)?

- Methodological Answer : Compare melting points and solubility across stereoisomers using differential scanning calorimetry (DSC) and solvent partition experiments. The cis,trans,cis isomer may exhibit lower symmetry, reducing crystal lattice stability (lower melting point) and altering solubility in nonpolar solvents due to dipole interactions from axial methyl groups .

Advanced Research Questions

Q. How can substituent interactions in this compound be quantified using computational methods?

- Methodological Answer : Perform conformational scans with software like Gaussian or ORCA to map potential energy surfaces. Analyze torsional angles and non-bonded interactions (e.g., van der Waals repulsion between axial methyl groups). Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative stabilization in equatorial positions. Compare results with experimental NMR coupling constants to validate models .

Q. What experimental approaches resolve contradictions in thermodynamic stability data between this compound and its stereoisomers?

- Methodological Answer : Conduct equilibrium studies under controlled thermal conditions (e.g., heating in an inert solvent) to monitor isomer interconversion via ring flipping. Use dynamic NMR to measure activation energies (ΔG‡) for chair-chair transitions. Compare with ab initio calculations to identify discrepancies arising from solvent effects or non-ideal experimental conditions .

Q. How can dynamic stereochemical behavior (e.g., ring flipping) be experimentally observed in trisubstituted cyclohexanes?

- Methodological Answer : Employ variable-temperature (VT) NMR spectroscopy. At low temperatures, distinct signals for axial and equatorial conformers will split due to slowed ring flipping. Calculate coalescence temperatures to determine energy barriers. For higher resolution, use 2D EXSY (Exchange Spectroscopy) to map conformational exchange rates .

Q. What strategies mitigate challenges in isolating this compound from stereoisomeric mixtures?

- Methodological Answer : Utilize kinetic resolution via enzymatic catalysis (e.g., lipases) selective for specific stereoisomers. Alternatively, design host-guest complexes with crown ethers or cyclodextrins that preferentially bind the target isomer. Validate purity via X-ray crystallography or chiral shift reagents in NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.